3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound has been referenced in various scientific literature and patents, highlighting its significance in research. Notably, it has been discussed in the context of its synthesis and potential pharmacological applications, particularly as a therapeutic agent due to its structural properties that allow for interaction with biological targets.
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine can be classified as:
The synthesis of 3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine involves several steps that typically include the formation of the imidazopyridine core followed by the introduction of substituents such as the carboxybiphenyl moiety and the cyclopropyl group.
The synthetic pathways may utilize reagents such as bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dimethylformamide) to facilitate reactions under controlled conditions. The purification of intermediates and final products is typically achieved through chromatographic techniques.
The compound's molecular weight is approximately 298.35 g/mol. Its structural features contribute to its potential biological activities.
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under inert atmospheres to prevent oxidation or unwanted side reactions. Reaction conditions such as temperature and pressure are carefully controlled to optimize yields.
The mechanism of action for 3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine is primarily related to its interaction with biological targets:
Studies indicate that imidazopyridine derivatives exhibit a range of pharmacological effects, including anti-inflammatory and anti-tumor activities, which may be relevant for this compound.
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine has potential applications in:
This compound exemplifies how structural modifications can lead to significant biological activity, making it an important subject for ongoing research in medicinal chemistry and related fields.
This hybrid heterocyclic compound integrates a critical pharmacophore for angiotensin II receptor antagonism. Its molecular architecture combines a biphenyl-tetrazole mimic (2'-carboxybiphenyl) with a strategically substituted imidazo[4,5-b]pyridine core, enabling targeted interactions with cardiovascular receptors [1].
The compound belongs to the imidazo[4,5-b]pyridine class—a bicyclic system featuring:
Table 1: Core Structural Components
Region | Chemical Substituents | Functional Role |
---|---|---|
Imidazo[4,5-b]pyridine | 2-Cyclopropyl, 7-Methyl | Bioavailability enhancement |
Biphenyl linker | 4-(Methylene) linkage | Spatial orientation of pharmacophores |
Acidic terminus | 2'-Carboxy group | Ionic binding mimicry of tetrazole |
The carboxylate group serves as a bioisostere for tetrazole, maintaining ionic interactions while improving pharmacokinetics [1] [4].
This compound acts as a highly selective AT₁ receptor blocker (ARB) via:
Table 2: Pharmacological Target Profile
Parameter | Characteristic | Significance |
---|---|---|
Primary target | Angiotensin II Type 1 (AT₁) receptor | Regulates blood pressure/fluid balance |
Mechanism | Competitive antagonism | Prevents vasoconstriction |
Binding affinity | Sub-nanomolar IC₅₀ (predicted) | Surpasses early ARBs like losartan |
Blood distribution data (HMDB0040316) confirms systemic bioavailability, essential for sustained receptor blockade [1].
The development timeline reveals strategic advances:
Synthetic milestones include:
"The regioselective N-alkylation of imidazo[4,5-b]pyridine at position 3 with 4-(bromomethyl)-2'-carboxybiphenyl (EP0627433A1) enabled scalable production of ARB candidates" [2].
Table 3: Key Compounds in the Imidazo[4,5-b]pyridine Evolution
Compound Name | Structural Features | Therapeutic Role |
---|---|---|
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine | 7-Methyl, 2-cyclopropyl, biphenyl-carboxylate | Optimized ARB |
Predecessor (EP0627433A1) | Unsubstituted imidazo[4,5-b]pyridine, no 7-methyl | Prototype ARB (lower bioavailability) |
Early derivatives | 2-Phenyl, 7-H | Kinase inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7